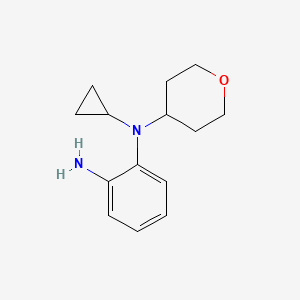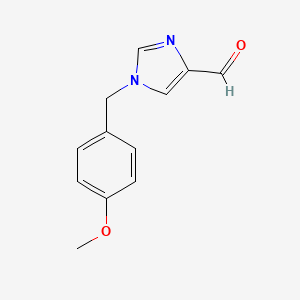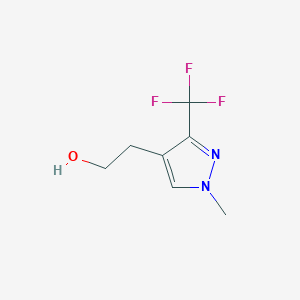
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of TFMPE involves the introduction of a trifluoromethyl group onto a pyrazole scaffold. Researchers have developed various methods to achieve this transformation. One common approach is the nucleophilic trifluoromethylation of a pyrazole precursor using reagents such as trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester . This reaction introduces the trifluoromethoxy group (−OCF3) onto the pyrazole ring, resulting in TFMPE.
Molecular Structure Analysis
TFMPE’s molecular structure consists of a pyrazole core with a trifluoromethoxy group attached to the 2-position. The trifluoromethyl group (−CF3) confers increased stability, lipophilicity, and high electronegativity . The presence of fluorine atoms enhances its pharmacokinetic properties and bioactivity.
Chemical Reactions Analysis
TFMPE participates in various chemical reactions due to its unique substituent. It can undergo nucleophilic substitutions, oxidation, and other transformations. Researchers have explored its reactivity in the context of drug discovery and agrochemical applications .
Mecanismo De Acción
While specific studies on TFMPE’s mechanism of action are scarce, its trifluoromethoxy group likely influences interactions with biological targets. Researchers have investigated its potential as a modulator of voltage-gated sodium channels (vgSCh), an insect growth regulator (IGR), and more . Further mechanistic studies are warranted.
Propiedades
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-12-4-5(2-3-13)6(11-12)7(8,9)10/h4,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGORXTVPUBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



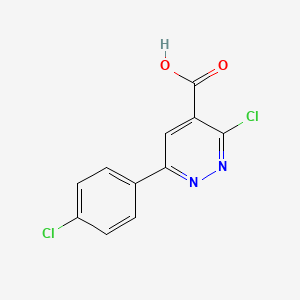
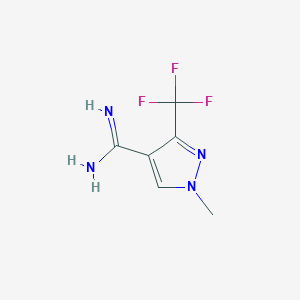

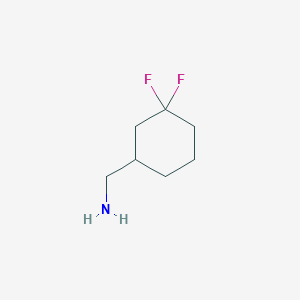
![2-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1472281.png)

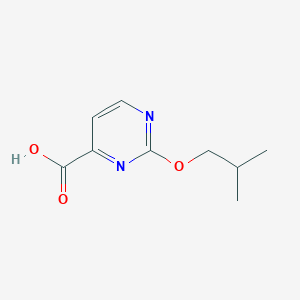
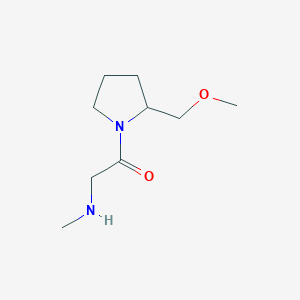

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1472289.png)
